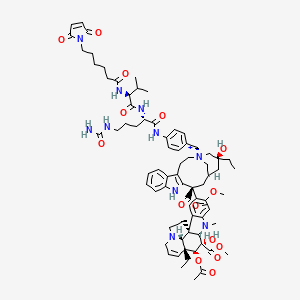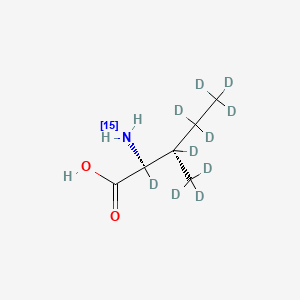
L-Isoleucine-15N,d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine-15N,d10 is a labeled form of L-Isoleucine, an essential amino acid. This compound is marked with isotopes of nitrogen (15N) and deuterium (d10), making it a valuable tool in various scientific research fields. L-Isoleucine itself is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Isoleucine-15N,d10 is synthesized by incorporating stable isotopes of nitrogen and deuterium into the L-Isoleucine molecule. The process involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. The synthesis typically requires controlled environments to maintain the purity and stability of the labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control. The final product is tested for isotopic purity and chemical composition to ensure it meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine-15N,d10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce amino alcohols .
Scientific Research Applications
L-Isoleucine-15N,d10 is widely used in scientific research due to its labeled isotopes. Some applications include:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism.
Industry: Employed in the development of new pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of L-Isoleucine-15N,d10 involves its incorporation into proteins and metabolic pathways. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-Leucine-15N,d10: Another labeled essential amino acid used in similar research applications.
L-Valine-15N,d10: A labeled form of valine, also used in metabolic and pharmacokinetic studies
Uniqueness
L-Isoleucine-15N,d10 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its nonpolar, hydrophobic nature also makes it particularly useful in studying protein interactions and stability .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
142.23 g/mol |
IUPAC Name |
(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D,7+1 |
InChI Key |
AGPKZVBTJJNPAG-JTHQPQSWSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[15NH2] |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


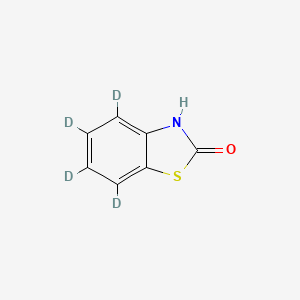
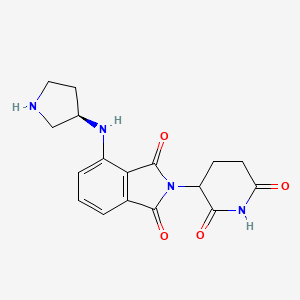
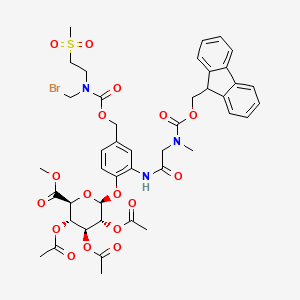
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
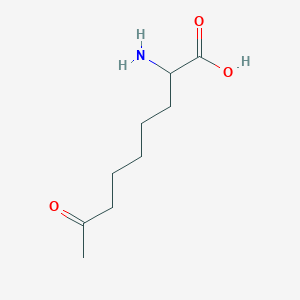
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
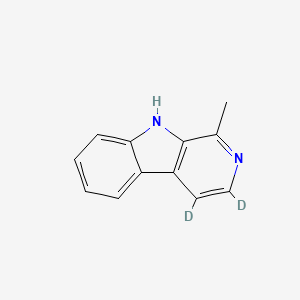


![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
